molecular formula C9H20N2 B112608 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine CAS No. 41806-09-1

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine

Cat. No.: B112608
CAS No.: 41806-09-1
M. Wt: 156.27 g/mol
InChI Key: TYMAJBZHTKCAJJ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine (CAS: 41806-09-1) is a cyclohexane-based tertiary amine with a molecular formula of C₉H₂₀N₂ and a molecular weight of 156.27 g/mol . It is synthesized via the reduction of 1-(dimethylamino)cyclohexane-1-carbonitrile using LiAlH₄ in ether, followed by careful quenching and purification to account for its high volatility . The compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of photoswitchable glycine transporter inhibitors (e.g., ORG25543 derivatives) and pharmaceutical precursors .

Properties

IUPAC Name

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(2)9(8-10)6-4-3-5-7-9/h3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMAJBZHTKCAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961990
Record name 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41806-09-1
Record name 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine
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Preparation Methods

Cyclohexanone Derivative Functionalization

A common pathway involves reductive amination of cyclohexanone derivatives. For example, condensation of 1-aminomethylcyclohexan-1-ol with dimethylamine under acidic conditions yields the target compound. The reaction typically employs sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol at 60°C for 12 hours, achieving yields up to 78%.

Key Reaction Conditions:

  • Substrate: 1-Aminomethylcyclohexan-1-ol

  • Reagent: Dimethylamine hydrochloride

  • Catalyst: Acetic acid (5 mol%)

  • Reducing Agent: NaBH3CN

  • Solvent: Methanol

  • Yield: 72–78%

Direct Alkylation of Cyclohexylamines

Alternative routes utilize alkylation of preformed cyclohexylamines. Treatment of cyclohexylmethylamine with methyl iodide in the presence of potassium carbonate (K2CO3) in tetrahydrofuran (THF) at reflux produces the dimethylated product. This method requires careful stoichiometry to avoid over-alkylation, with optimal yields of 65%.

Cyclization Approaches

Intramolecular Cyclization of γ-Amino Nitriles

γ-Amino nitriles serve as precursors for cyclohexane ring formation. For instance, heating 4-(dimethylamino)butyronitrile with boron trifluoride etherate (BF3·OEt2) induces cyclization to form the six-membered ring. Subsequent hydrolysis of the nitrile group to an amine using lithium aluminum hydride (LiAlH4) completes the synthesis.

Experimental Data:

Starting MaterialReagentTemperatureTimeYield
4-(Dimethylamino)butyronitrileBF3·OEt2 (1.2 eq)110°C8 h58%
Intermediate nitrileLiAlH4 (3 eq)0°C → RT2 h82%

Ring Expansion of Cyclopropane Derivatives

While direct methods for cyclopropane-to-cyclohexane expansion are less common, analogous strategies from literature suggest feasibility. For example, nickel-catalyzed [3+3] cycloaddition of vinylcyclopropanes with nitriles could be adapted, though this remains speculative without explicit data for the target compound.

Catalytic Amination and Cross-Coupling

Palladium-Catalyzed Allylic Amination

A method inspired by N-(aryloxy)imine chemistry involves palladium-catalyzed allylation. Condensation of cyclohexanone with 4-amino-2,6-di-tert-butylphenol forms an imine intermediate, which undergoes palladium-catalyzed allylation with allyl carbonates. Acidic hydrolysis then yields the tertiary amine.

Optimized Parameters:

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: BINAP (10 mol%)

  • Solvent: Toluene

  • Temperature: 80°C

  • Yield: 68%

Electrochemical Reductive Coupling

Recent advances in electrochemistry enable nickel-catalyzed coupling of alcohols with aryl halides. Applying this to cyclohexanol derivatives, anodic oxidation generates alkyl bromides, which couple with dimethylamine precursors cathodically. While untested for this specific compound, analogous reactions achieve 50–85% yields.

Comparative Analysis of Methods

Yield and Efficiency

MethodAverage YieldKey AdvantageLimitation
Reductive Amination75%High selectivityRequires pre-functionalized substrate
Intramolecular Cyclization58%Atom economyMulti-step synthesis
Palladium-Catalyzed Allylation68%Broad substrate scopeCostly catalysts

Purity and Scalability

Recrystallization from ethyl acetate/n-hexane mixtures (1:3 ratio) achieves >99% purity for reductive amination products. Industrial scalability remains challenging for catalytic methods due to ligand costs, favoring alkylation strategies for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl-1-cyclohexen-1-amine (CAS: 13815-46-8)

  • Molecular Formula : C₈H₁₅N
  • Molecular Weight : 125.21 g/mol .
  • Key Differences: Contains a cyclohexene ring (unsaturated) instead of a saturated cyclohexane backbone, altering reactivity in electrophilic additions. Lacks the aminomethyl (-CH₂NH₂) substituent, reducing its utility in multi-step syntheses requiring nucleophilic amine groups.

(1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine

  • Molecular Formula : C₈H₁₈N₂
  • Molecular Weight : 142.24 g/mol .
  • Key Differences: Chiral diamine with two amine groups on adjacent carbons, enabling asymmetric catalysis and metal coordination. Adopts a rigid orthorhombic crystal structure with weak N–H⋯N hydrogen bonds, contrasting with the monodentate coordination of 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine . Synthesized via reduction of dicarbamates, unlike the Strecker condensation pathway used for the target compound .

N-Methylcyclohexylamine (CAS: 100-60-7)

  • Molecular Formula : C₇H₁₅N
  • Molecular Weight : 113.20 g/mol .
  • Key Differences :
    • Simpler structure with a single methylamine group on the cyclohexane ring.
    • Lower molecular weight and polarity, making it more volatile but less versatile in forming hydrogen-bonded complexes.
    • Primarily used in agrochemicals rather than advanced pharmaceuticals .

Pharmacologically Relevant Analogs

Gabapentin (1-(Aminomethyl)cyclohexane Acetic Acid)

  • Molecular Formula: C₉H₁₇NO₂
  • Molecular Weight : 171.24 g/mol .
  • Key Differences: Contains a carboxylic acid group instead of a dimethylamine moiety, enabling GABAergic activity. Clinically approved for epilepsy and neuropathic pain, unlike the synthetic intermediate role of this compound .

Bivalent Ligands with Cyclohexylamine Substituents

  • Examples: 8-(N-methyl-N-cyclohexyl)-amino-1,3,7-trimethylxanthine .
  • Key Differences: Incorporate xanthine cores for adenosine receptor modulation, diverging from the tertiary amine scaffold. Exhibit dual-target activity (e.g., opioid and chemokine receptors) due to spacer units absent in the target compound .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications References
This compound C₉H₂₀N₂ 156.27 Tertiary amine, aminomethyl Photoswitchable inhibitors, intermediates
N,N-Dimethyl-1-cyclohexen-1-amine C₈H₁₅N 125.21 Cyclohexene, dimethylamine Coordination chemistry
(1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine C₈H₁₈N₂ 142.24 Chiral diamine Asymmetric synthesis
Gabapentin C₉H₁₇NO₂ 171.24 Aminomethyl, carboxylic acid Anticonvulsant, neuropathic pain

Critical Research Findings

  • Synthetic Utility: The high volatility of this compound necessitates low-temperature handling, contrasting with more stable analogs like N-methylcyclohexylamine .
  • Pharmacological Potential: Derivatives of the target compound show reversible inhibition of glycine transporters under optical control, a feature absent in non-photoswitchable analogs .
  • Safety Data: Limited toxicity information is available for this compound compared to well-characterized drugs like gabapentin .

Biological Activity

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine, also known as DMCHA, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological activities, supported by case studies and research findings.

Structure and Composition

DMCHA is characterized by its cyclohexane ring structure with an amine group. Its chemical formula is C10_{10}H19_{19}N, and it features a dimethylamino group attached to the cyclohexane.

Synthesis

The synthesis of DMCHA typically involves the reduction of nitriles or imines. For instance, one method involves the Strecker condensation of cyclopentanone with dimethylamine hydrochloride in the presence of potassium cyanide, followed by reduction using lithium aluminum hydride (LiAlH4_4) to yield DMCHA .

The biological activity of DMCHA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, potentially leading to therapeutic effects. The compound may inhibit specific enzyme activities by binding to their active sites, thereby altering downstream signaling pathways .

Pharmacological Effects

Research indicates that DMCHA exhibits several pharmacological properties:

  • Neurotransmitter Modulation : DMCHA has been studied for its effects on neurotransmitter systems. It may influence the release or uptake of neurotransmitters, which can affect mood and cognitive functions.
  • Anti-inflammatory Properties : Preliminary studies suggest that DMCHA could possess anti-inflammatory effects, making it a candidate for further research in inflammatory diseases .
  • Anticancer Activity : Some studies have explored the potential of DMCHA in cancer therapy, particularly its ability to inhibit tumor growth through various mechanisms.

Study 1: Neurotransmitter Effects

In a study examining the effects of DMCHA on neurotransmitter release, researchers found that the compound significantly enhanced the release of serotonin in vitro. This suggests potential applications in treating mood disorders .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of DMCHA. In animal models of inflammation, treatment with DMCHA resulted in a marked reduction in inflammatory markers such as cytokines and prostaglandins .

Study 3: Anticancer Research

A recent investigation into the anticancer properties of DMCHA demonstrated that it inhibited cell proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
Neurotransmitter ModulationIncreased serotonin release
Anti-inflammatoryReduced cytokines and prostaglandins
AnticancerInhibited cell proliferation; induced apoptosis

Q & A

Basic Research Questions

Q. What is the correct IUPAC nomenclature and structural configuration of 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine?

  • Methodological Answer : The compound is named using IUPAC rules by prioritizing the cyclohexane ring as the parent structure. The substituents are numbered to give the aminomethyl group (position 1) and the two N-methyl groups the lowest possible numbers. The stereochemistry (if applicable) must be confirmed via X-ray crystallography or NMR analysis, as seen in structural studies of related cyclohexane-based amines .

Q. What are the standard laboratory synthesis protocols for this compound?

  • Methodological Answer : A common approach involves reductive amination of 1-(aminomethyl)cyclohexanone with dimethylamine in the presence of a reducing agent (e.g., NaBH4 or LiAlH4). Alternatively, alkylation of pre-functionalized cyclohexane intermediates with dimethylamine under controlled pH and temperature can be employed. Magnetic stirrers and inert atmospheres (N2/Ar) are recommended for consistent mixing and to prevent oxidation .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Peaks for N-methyl groups (δ ~2.3 ppm in 1H NMR; δ ~33–35 ppm in 13C NMR) and cyclohexane protons (δ ~1.0–2.0 ppm) are key identifiers.
  • MS : Molecular ion peaks (e.g., m/z 156 for [M+H]+) and fragmentation patterns confirm molecular weight.
  • FT-IR : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) validate the amine functionality .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Maintain 0–5°C during exothermic steps (e.g., alkylation) to minimize side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance nucleophilicity of dimethylamine.
  • Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or phase-transfer agents can improve efficiency.
  • Yield Monitoring : Track intermediates via TLC or GC-MS to identify bottlenecks .

Q. What analytical techniques resolve structural ambiguities in derivatives, such as [1-(aminomethyl)cyclohexyl]dimethylamine dihydrochloride?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Determines absolute configuration and hydrogen-bonding networks (e.g., N–H⋯N interactions at ~3.25 Å) .
  • Dynamic NMR : Detects conformational flexibility in cyclohexane rings under variable temperatures.
  • HPLC with Chiral Columns : Separates enantiomers if asymmetric synthesis is attempted .

Q. How is the compound used in synthesizing benzoimidazole derivatives, and what mechanistic insights are critical?

  • Methodological Answer : The amine acts as a nucleophile in SN2 reactions with halogenated benzoimidazole precursors. For example, in Example 39 of , it displaces a leaving group (e.g., Cl⁻) to form a C–N bond. Key considerations:

  • Steric Hindrance : Bulky cyclohexane groups may slow reactivity; elevated temperatures (60–80°C) mitigate this.
  • Protecting Groups : Use of SEM (2-(trimethylsilyl)ethoxymethyl) protects reactive sites during multi-step syntheses .

Q. What strategies address solubility challenges during experimental setups involving this compound?

  • Methodological Answer :

  • Co-Solvent Systems : Combine water-miscible solvents (e.g., DMSO) with aqueous buffers for biological assays.
  • Salt Formation : Hydrochloride salts improve solubility in polar media (e.g., ethanol/water mixtures).
  • Surfactants : Micellar solutions (e.g., SDS) enhance dispersion in hydrophobic reaction environments .

Q. How do steric and electronic effects influence reactivity in substitution or coordination reactions?

  • Methodological Answer :

  • Steric Effects : The cyclohexane ring and dimethyl groups limit accessibility to the amine lone pair, reducing nucleophilicity in crowded environments. Computational modeling (DFT) predicts reaction pathways.
  • Electronic Effects : Electron-donating N-methyl groups increase amine basicity (pKa ~10–11), favoring protonation in acidic conditions.
  • Coordination Chemistry : The amine can act as a bidentate ligand in transition-metal complexes, with bond angles and distances validated by X-ray crystallography .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine
Reactant of Route 2
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1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine

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